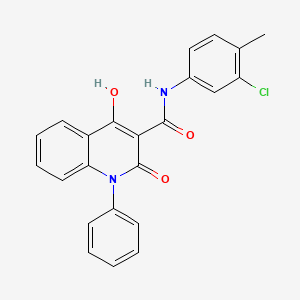

N-(2-methoxybenzyl)indolizine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

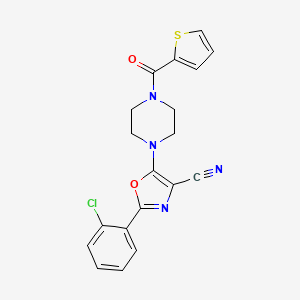

“N-(2-methoxybenzyl)indolizine-2-carboxamide” is a chemical compound. It is a derivative of indolizine-2-carboxylic acid , which is a nitrogen-containing heterocycle .

Synthesis Analysis

Indole-2-carboxamides, which include “N-(2-methoxybenzyl)indolizine-2-carboxamide”, have been synthesized for various studies . The synthesis process often involves the design and creation of indoleamide analogues . These compounds are then evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The molecular structure of “N-(2-methoxybenzyl)indolizine-2-carboxamide” is derived from indolizine-2-carboxylic acid . The indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

Indolizine derivatives, including “N-(2-methoxybenzyl)indolizine-2-carboxamide”, have been the focus of many chemical reaction studies . These studies often involve radical-induced synthetic approaches, which offer unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Aplicaciones Científicas De Investigación

Organic Fluorescent Molecules

Indolizine derivatives, such as “N-(2-methoxybenzyl)indolizine-2-carboxamide”, have been identified for their excellent fluorescence properties. These compounds can be used as organic fluorescent molecules in biological and material applications . Their ability to emit light upon excitation makes them valuable for imaging and tracking biological processes.

Antitubercular Agents

Some indolizine derivatives have shown potential as antitubercular agents. They have been evaluated for growth inhibition of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . These compounds target specific proteins within the bacterial cell, disrupting its function and leading to the death of the pathogen.

Antitumor Activity

Indolizine derivatives have also been explored for their antitumor activities. They have been synthesized and evaluated for their ability to inhibit the growth of pediatric brain tumor cells . The compounds’ selective toxicity towards tumor cells over healthy cells makes them promising candidates for cancer therapy.

Synthetic Methodology

The synthesis of indolizine derivatives involves radical cyclization/cross-coupling, which is an efficient method for heterocycle construction . This methodology is significant in organic chemistry due to its high atom- and step-economy, making the production of these compounds more sustainable and cost-effective.

Antiproliferative Agents

Indolizine derivatives have demonstrated potent antiproliferative activities. They have been designed to inhibit the proliferation of cancer cells, showing promise in the development of new therapeutic agents for various types of cancer .

Biological Probes

Due to their fluorescent properties, indolizine derivatives can be used as biological probes. They can bind to specific molecules or structures within cells, allowing researchers to visualize and study biological processes in real-time .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-(2-methoxybenzyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the transport of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall integrity and function, ultimately affecting bacterial survival .

Mode of Action

Upon binding to MmpL3, N-(2-methoxybenzyl)indolizine-2-carboxamide interferes with mycolic acid transport. This disruption leads to alterations in the cell wall structure, permeability, and overall bacterial physiology. Consequently, the bacterium becomes more susceptible to immune responses and other antimicrobial agents .

Biochemical Pathways

The affected pathways include:

Pharmacokinetics

Result of Action

At the molecular and cellular levels:

Action Environment

Environmental factors influence efficacy and stability:

Propiedades

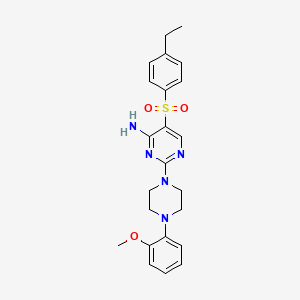

IUPAC Name |

5-(4-ethylphenyl)sulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3S/c1-3-17-8-10-18(11-9-17)32(29,30)21-16-25-23(26-22(21)24)28-14-12-27(13-15-28)19-6-4-5-7-20(19)31-2/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKLOOHMRCDIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)indolizine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881304.png)

![4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2881311.png)

![3-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2881312.png)

![4-{[2-(4-chlorophenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2881320.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide](/img/structure/B2881323.png)